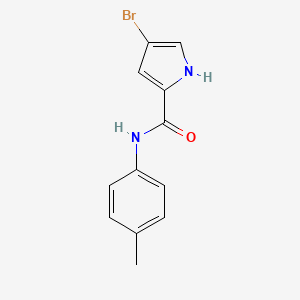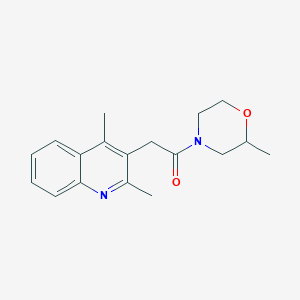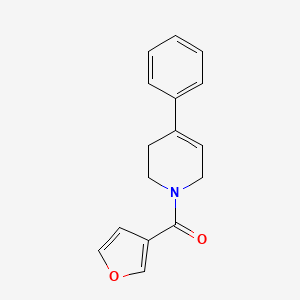![molecular formula C12H11BrFN3O B7462665 5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone family and has been found to possess several unique properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, this compound has been found to induce cell death in cancer cells, which may help to slow or stop the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one. One area of focus could be on developing more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could help to identify new therapeutic applications. Finally, more research could be conducted to determine the safety and efficacy of this compound in animal models, which could help to pave the way for future clinical trials.
Méthodes De Synthèse
The synthesis of 5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one can be achieved through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the use of a palladium-catalyzed coupling reaction between 4-fluoroacetophenone and 2-bromoethylamine hydrobromide, followed by a cyclization reaction with 2-aminopyridine.
Applications De Recherche Scientifique
5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to inhibit the growth of certain types of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3O/c13-11-10(7-16-17-12(11)18)15-6-5-8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSAYIJHYWLUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C(=O)NN=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)

![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
